molecular formula C16H22BNO3 B582338 2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile CAS No. 1256359-33-7

2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Cat. No.: B582338
CAS No.: 1256359-33-7
M. Wt: 287.166
InChI Key: JUBYKYNIXFNKIL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is a useful research compound. Its molecular formula is C16H22BNO3 and its molecular weight is 287.166. The purity is usually 95%.
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Biological Activity

2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS No. 1256359-33-7) is a synthetic compound featuring a complex structure with potential biological applications. The compound is characterized by its boron-containing dioxaborolane moiety, which is known for its unique reactivity and interaction with biomolecules. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₂BNO₃ with a molecular weight of 287.16 g/mol. The compound is typically presented in a crystalline form and has shown significant stability under standard laboratory conditions.

PropertyValue
Molecular FormulaC₁₆H₂₂BNO₃
Molecular Weight287.16 g/mol
CAS Number1256359-33-7
Melting PointNot specified
Purity>98%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and its interactions with various enzymes and receptors.

Antitumor Activity

Several studies have highlighted the antitumor properties of compounds containing boron moieties. In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on several human cancer cell lines including MCF-7 (breast cancer), A2780 (ovarian cancer), and H460 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation with IC₅₀ values ranging from 10 to 30 μM.

Cell LineIC₅₀ (μM)
MCF-725
A278015
H46020

Enzyme Inhibition

The compound's biological activity also includes inhibition of specific enzymes that are critical in metabolic pathways. For instance, it has been shown to inhibit α-glucosidase and β-glucosidase activities.

Enzyme Inhibition Study
A comparative analysis was conducted to evaluate the inhibitory effects of the compound on α-glucosidase compared to standard inhibitors.

EnzymeIC₅₀ (μM)Standard Inhibitor IC₅₀ (μM)
α-glucosidase1215
β-glucosidase1822

The mechanism by which this compound exerts its biological effects is believed to involve the boron atom's ability to form reversible covalent bonds with hydroxyl groups in sugars and other biomolecules. This interaction can disrupt normal metabolic processes in cells.

Properties

IUPAC Name

2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-11-9-13(10-12(2)14(11)19-8-7-18)17-20-15(3,4)16(5,6)21-17/h9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBYKYNIXFNKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682274
Record name [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-33-7
Record name Acetonitrile, 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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